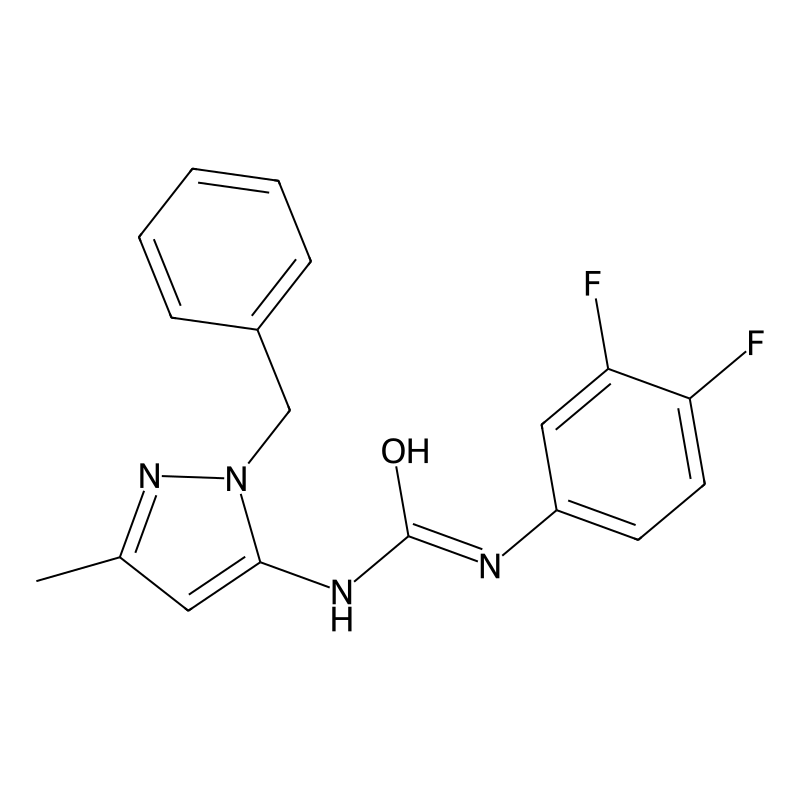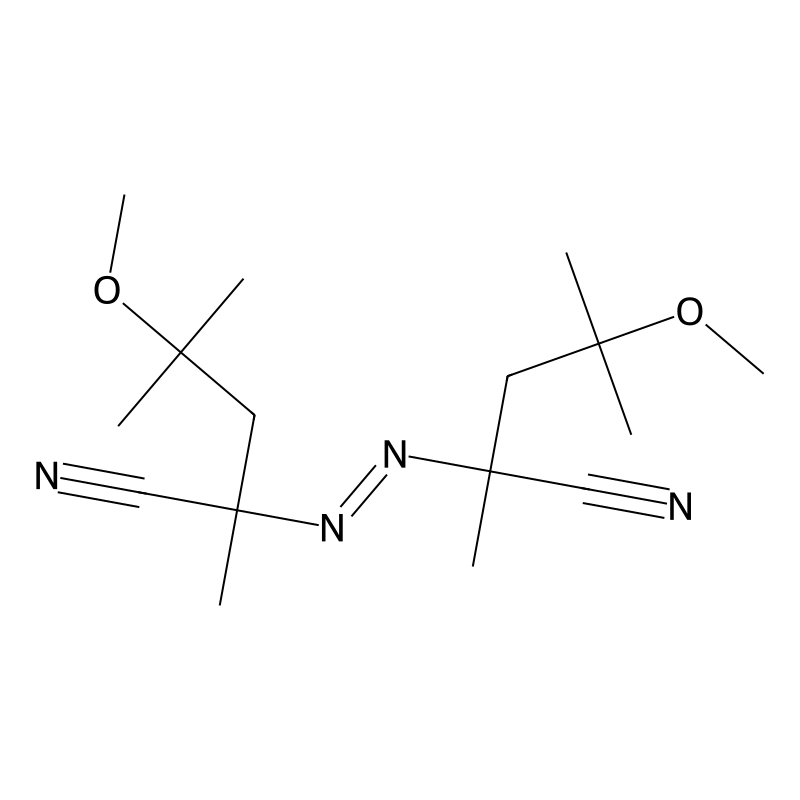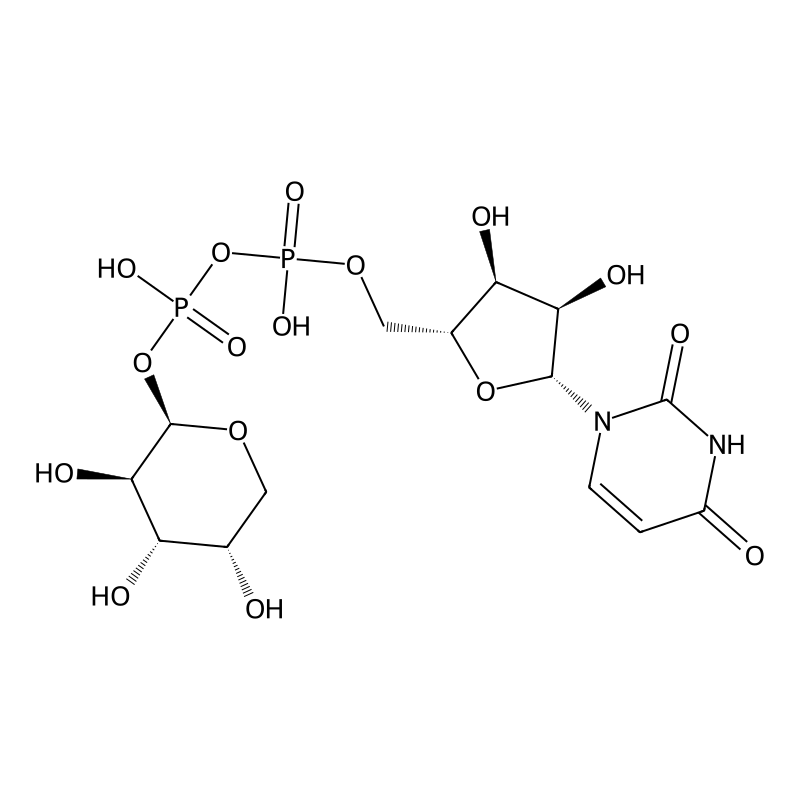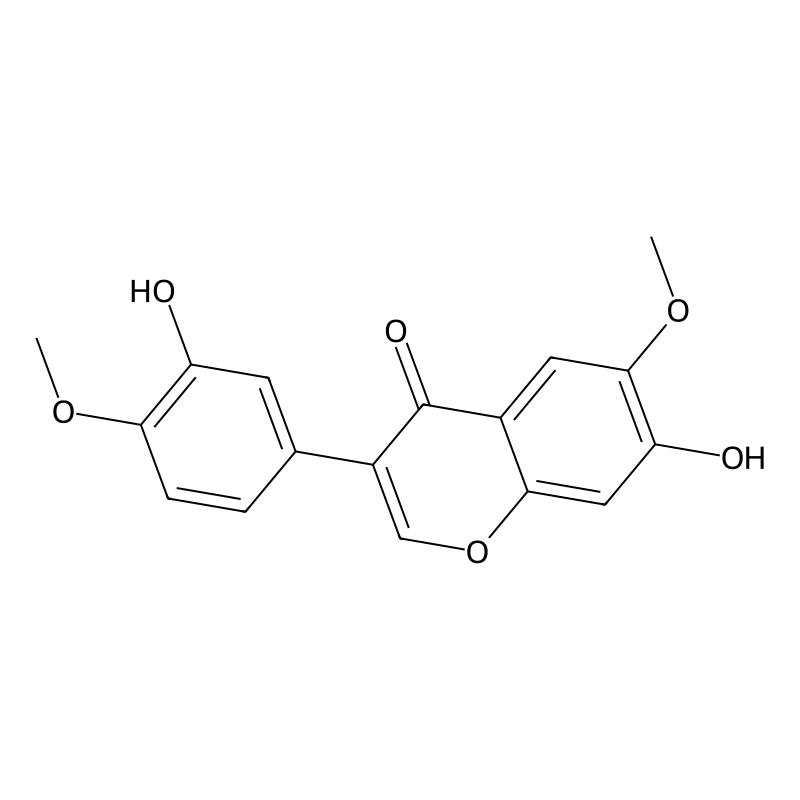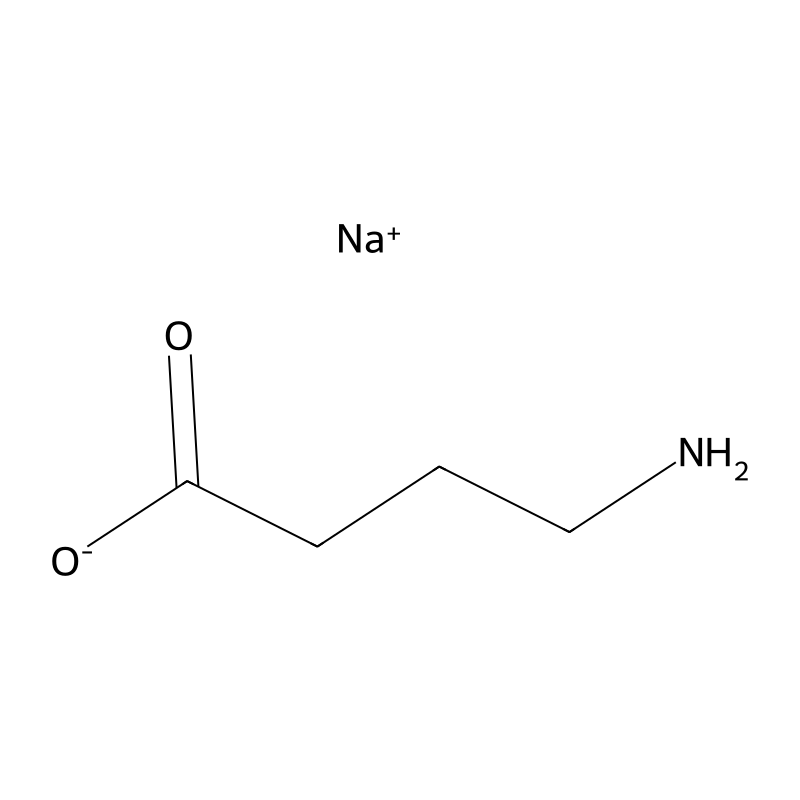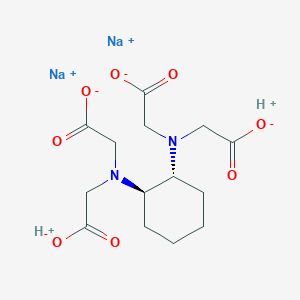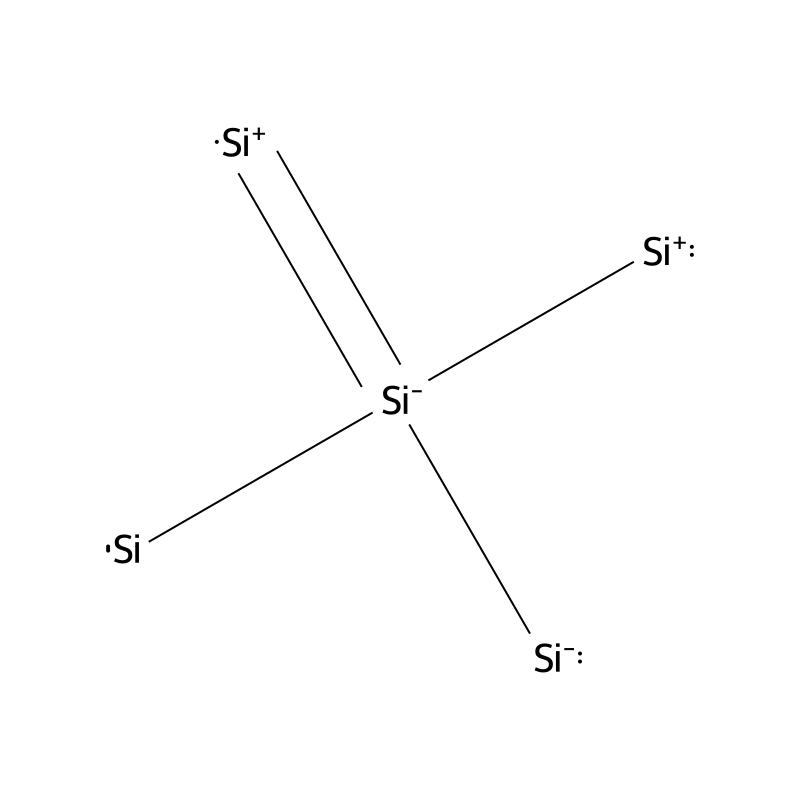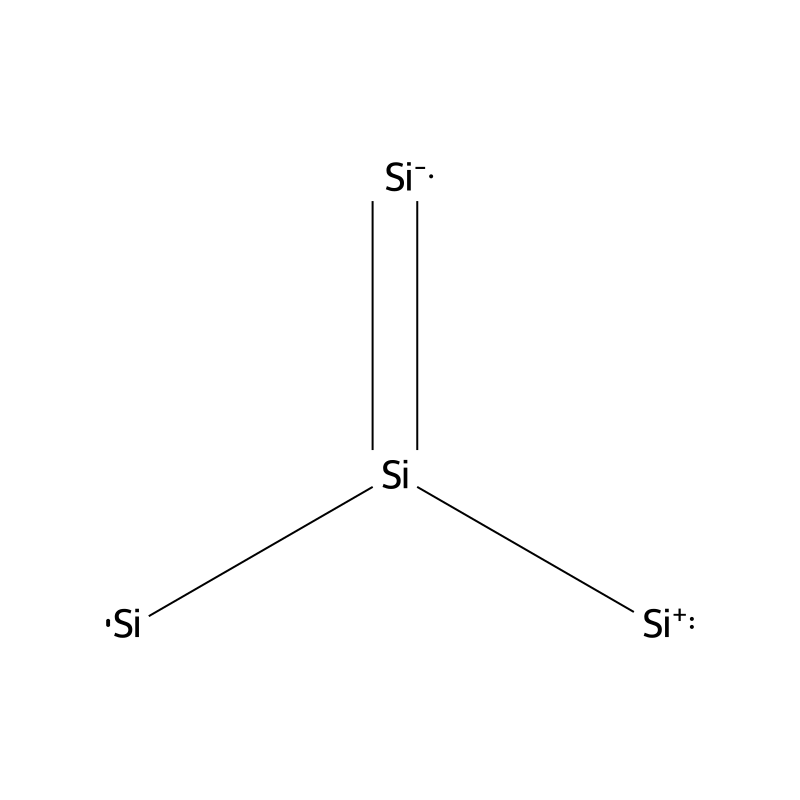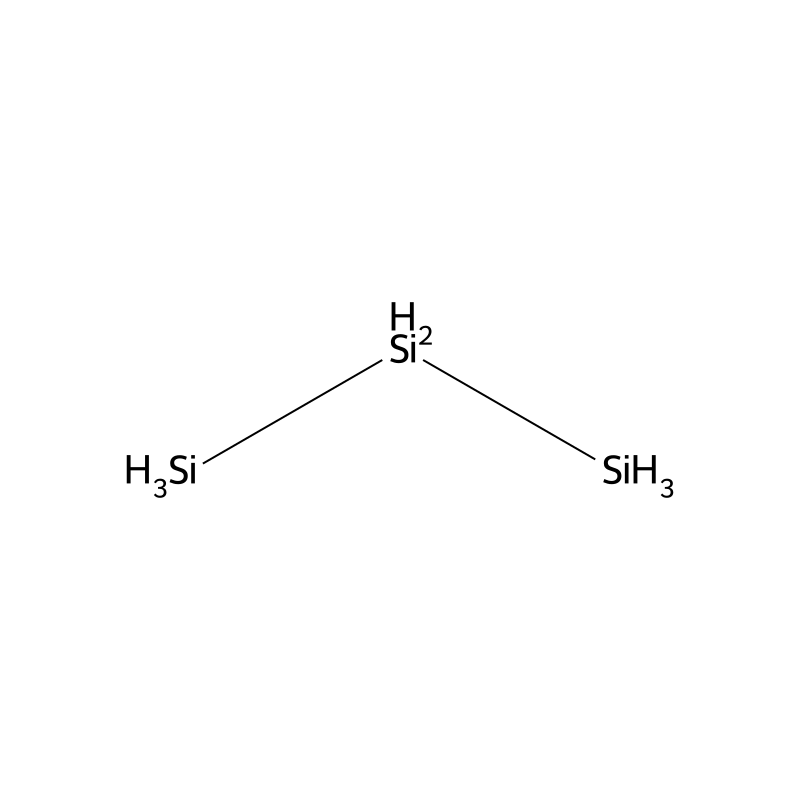Dinonylnaphthalenedisulphonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science Research
- Synthesis of Nanomaterials: DNNDSA can act as a template or directing agent for the synthesis of various nanomaterials, including metal nanoparticles, metal oxides, and conductive polymers. Its ability to control the size, shape, and morphology of these materials makes it a valuable tool for researchers studying their properties and potential applications. Source: Research paper on "Dinonylnaphthalenesulfonic acid (DNNSA) as a template for the synthesis of Pt nanoparticles supported on mesoporous silica": )
- Micelles and Self-Assembly: DNNDSA's amphiphilic nature (having both hydrophobic and hydrophilic regions) allows it to form micelles in solution. These micelles can be used to encapsulate and deliver various materials, such as drugs or diagnostic agents, for targeted delivery applications. Additionally, DNNDSA can self-assemble into various ordered structures, which are of interest for studying fundamental aspects of self-assembly and its potential applications in materials science. Source: Research paper on "Self-assembly of dinonylnaphthalenesulfonic acid in aqueous solution": )
Environmental Science Research
- Oil Spill Remediation: DNNDSA exhibits surface activity, meaning it can lower the surface tension of water. This property makes it a potential candidate for oil spill remediation, as it can help disperse oil into smaller droplets, facilitating its biodegradation by microorganisms. However, further research is needed to assess its effectiveness and environmental impact compared to other methods. Source: Research paper on "Dinonylnaphthalenesulfonic acid (DNNSA) for oil spill remediation": )
- Microbial Studies: DNNDSA can be used to study the behavior and interactions of microorganisms with hydrophobic substances. Its ability to form micelles can help solubilize these substances, making them accessible for microbial degradation studies. Additionally, DNNDSA can be used to investigate the effects of surfactants on microbial growth and activity. Source: Research paper on "The use of dinonylnaphthalenesulfonic acid (DNNSA) for the study of hydrophobic interactions in microorganisms": )
Dinonylnaphthalenedisulphonic acid is an organic compound classified as an aryl sulfonic acid. It is synthesized from the reaction of naphthalene and nonene, yielding diisononylnaphthalene, which subsequently undergoes sulfonation to produce dinonylnaphthalenedisulphonic acid. This compound is characterized by its high melting point of approximately 259.5 °C and a boiling point around 600.4 °C. It exhibits low solubility in water, low volatility, and is recognized as a moderate skin irritant and a strong eye irritant .
The primary chemical reaction involved in the synthesis of dinonylnaphthalenedisulphonic acid is the sulfonation of diisononylnaphthalene. This process typically employs concentrated sulfuric acid as a catalyst. The general reaction can be summarized as follows:
In this reaction, varying concentrations of sulfuric acid influence the formation of either dinonylnaphthalene sulfonic acid or dinonylnaphthalenedisulphonic acid, depending on the amount used during the sulfonation process .
Dinonylnaphthalenedisulphonic acid has been studied for its biological effects, particularly its toxicity profiles. Acute toxicity studies indicate that it has low toxicity via oral routes and moderate toxicity through inhalation in animal models such as rats. The compound is also known to be irritating to skin and eyes, which underscores the importance of handling it with care in industrial applications .
The synthesis of dinonylnaphthalenedisulphonic acid involves several steps:
- Hydrocarbylation: Naphthalene reacts with nonene in the presence of concentrated sulfuric acid to form diisononylnaphthalene.
- Sulfonation: The diisononylnaphthalene undergoes further treatment with concentrated sulfuric acid (typically 104% concentration) to introduce sulfonic acid groups.
- Purification: The resultant product is purified through processes such as washing with alcohol, ammoniation, and distillation to isolate the desired sulfonic acid .
Dinonylnaphthalenedisulphonic acid stands out due to its unique dual sulfonic structure, which enhances its effectiveness as a dispersant and additive compared to its analogs with fewer or no sulfonic groups .
Studies on dinonylnaphthalenedisulphonic acid have focused on its environmental fate and interactions with biological systems. The compound exhibits moderate persistence in the environment and has a potential for bioaccumulation. Its interactions with various biological systems suggest that while it poses certain risks, its applications can be managed effectively with appropriate safety measures .
Several compounds are structurally similar to dinonylnaphthalenedisulphonic acid, primarily within the category of naphthalenesulfonic acids. These include:
- Diisononylnaphthalene: A precursor compound that lacks sulfonic groups but shares similar hydrocarbon characteristics.
- Dinonylnaphthalenesulfonic Acid: A closely related compound that contains only one sulfonic group.
- Calcium Salt of Dinonylnaphthalenesulfonic Acid: Used similarly but offers different solubility and reactivity properties.
- Barium Salt of Dinonylnaphthalenesulfonic Acid: Another salt variant with distinct applications in industrial formulations.
Comparison TableCompound Sulfonic Groups
XLogP3
9.8
GHS Hazard Statements
Aggregated GHS information provided by 328 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 328 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 323 of 328 companies with hazard statement code(s):;
H315 (22.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (22.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (22.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
60223-95-2
General Manufacturing Information
All other basic organic chemical manufacturing
Paint and coating manufacturing
Naphthalenedisulfonic acid, dinonyl-: ACTIVE
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Sulfonic Groups |
XLogP3 9.8
GHS Hazard Statements
Aggregated GHS information provided by 328 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 328 companies. For more detailed information, please visit ECHA C&L website; Of the 5 notification(s) provided by 323 of 328 companies with hazard statement code(s):; H315 (22.6%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (72.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H400 (22.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (22.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms


Corrosive;Irritant;Environmental Hazard Other CAS
60223-95-2
General Manufacturing Information
All other basic organic chemical manufacturing
Paint and coating manufacturing Naphthalenedisulfonic acid, dinonyl-: ACTIVE Dates
Modify: 2024-04-14
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|
